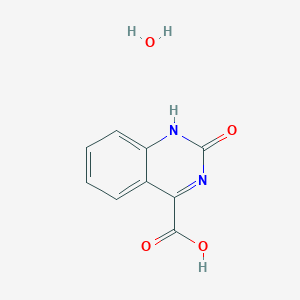

2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid hydrate

Description

2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid hydrate (CAS 1134685-05-4) is a heterocyclic compound featuring a quinazoline core substituted with a carboxylic acid group at position 4 and a hydrate moiety. Quinazoline derivatives are characterized by a bicyclic structure containing two nitrogen atoms at positions 1 and 3, distinguishing them from quinoline analogs (one nitrogen at position 1). This compound is industrially relevant, with applications in pharmaceutical and chemical synthesis, as noted in its industrial-grade availability (99% purity) .

Properties

IUPAC Name |

2-oxo-1H-quinazoline-4-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3.H2O/c12-8(13)7-5-3-1-2-4-6(5)10-9(14)11-7;/h1-4H,(H,12,13)(H,10,11,14);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHPJHDPVITDCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=O)N2)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609403-74-8 | |

| Record name | 4-Quinazolinecarboxylic acid, 1,2-dihydro-2-oxo-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid hydrate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of anthranilic acid derivatives with formamide or formic acid, followed by cyclization to form the quinazoline ring . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production time .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid hydrate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming dihydroquinazoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid .

Major Products

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid hydrate has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid hydrate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA topoisomerases, which are essential for DNA replication and cell division .

Comparison with Similar Compounds

Core Heterocycle Differentiation

The quinazoline scaffold differs from quinoline and indole derivatives in nitrogen atom placement and electronic properties:

Key Analogs and Their Properties

The table below compares structural analogs and their biological activities:

Functional Group Impact

- Carboxylic Acid Position: Quinoline-3-carboxylic acid derivatives () exhibit anticancer activity, while 4-carboxylic acid analogs () show antioxidant properties, highlighting positional effects on bioactivity.

- Hydrate vs. Anhydrous Forms : The hydrate form may enhance solubility and stability, critical for industrial processes .

- Methyl Substitution: 5-Methylquinoline-4-carboxylic acid () reduces similarity (0.95) to the quinazoline compound, likely due to steric and electronic changes.

Antioxidant Activity

Quinoline-4-carboxylic acid (CAS 32431-31-5) isolated from Rubus species demonstrated potent DPPH radical scavenging (IC₅₀ ~20 µM), suggesting utility in natural antioxidants for cosmetics and food . In contrast, quinazoline derivatives lack reported antioxidant data, indicating divergent applications.

Anticancer Potential

Quinoline-3-carboxylic acid derivatives (e.g., compound 8a–c in ) showed strong cytotoxicity against MCF-7 breast cancer cells (IC₅₀ <10 µM), comparable to doxorubicin.

Biological Activity

2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid hydrate is a heterocyclic compound with a quinazoline ring structure, recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound has garnered attention due to its unique properties and mechanisms of action, particularly in the fields of cancer research and antimicrobial studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 192.17 g/mol. Its structure includes a fused bicyclic system with a carboxylic acid functional group, which is crucial for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions starting from anthranilic acid derivatives. Common methods include:

- Cyclization with Formamide : This method involves heating anthranilic acid derivatives with formamide under controlled conditions.

- Use of Solvents : Ethanol or acetic acid is often used to optimize yields during synthesis.

These methods are designed to ensure high purity and yield, often monitored through techniques such as thin-layer chromatography (TLC) .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and molecular targets within biological systems. Notably, it may inhibit enzymes such as DNA topoisomerases, which play a critical role in DNA replication and cell division. This inhibition can lead to anticancer effects by preventing the proliferation of cancer cells .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro tests using the MCF-7 breast cancer cell line demonstrated significant anticancer activity when treated with derivatives of this compound. The MTT assay results indicated that certain derivatives exhibited strong cytotoxic effects compared to established chemotherapeutic agents like Doxorubicin .

Case Study: Anticancer Effects on MCF-7 Cell Line

| Compound | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|

| This compound | 20 ± 5 | More effective |

| Doxorubicin | 25 ± 3 | Reference |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have evaluated its efficacy against various bacterial strains, revealing moderate antibacterial properties that support its potential use in treating infections .

Additional Biological Activities

The compound has also been investigated for other biological activities including:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.